molecular formula C8H6BrClN2 B1384125 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 2231676-57-4

3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1384125
CAS No.: 2231676-57-4
M. Wt: 245.5 g/mol
InChI Key: YVEGSBVTQYAKQB-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 1-methyl-1H-pyrrolo[3,2-b]pyridine. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom in the pyrrolopyridine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkynes under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy and other diseases where kinase activity is dysregulated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The methyl group also adds to its distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-5-chloro-1-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-4-5(9)8-6(12)2-3-7(10)11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEGSBVTQYAKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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